molecular formula C7H12N4O B2617933 4-amino-1-propyl-1H-pyrazole-5-carboxamide CAS No. 1357087-12-7

4-amino-1-propyl-1H-pyrazole-5-carboxamide

Cat. No. B2617933
CAS RN: 1357087-12-7
M. Wt: 168.2
InChI Key: XODORGFVVGMYKL-UHFFFAOYSA-N
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Description

“4-amino-1-propyl-1H-pyrazole-5-carboxamide” is a multi-substituted pyrazolecarboxamide . It is a member of pyrazoles and a monocarboxylic acid amide .


Molecular Structure Analysis

The molecular structure of “4-amino-1-propyl-1H-pyrazole-5-carboxamide” is represented by the InChI code: 1S/C8H14N4O.ClH/c1-3-4-5-6 (9)7 (8 (10)13)12 (2)11-5;/h3-4,9H2,1-2H3, (H2,10,13);1H .


Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals . It has a molecular weight of 218.69 . The storage temperature is recommended to be at refrigerator levels .

Scientific Research Applications

Heterocyclic Synthesis and Pharmacological Interest

4-Amino-1-propyl-1H-pyrazole-5-carboxamide serves as a building block in the synthesis of polyfunctionalized heterocyclic compounds. These compounds have garnered interest due to their pharmacological potential. A comprehensive review of the preparation methods and chemical reactivity of related pyrazole carboxamides highlights their utility in creating diverse heterocyclic structures (El‐Mekabaty, 2014).

Antitumor Activities

In the realm of cancer research, pyrazolopyrimidines and Schiff bases derived from related pyrazole carboxamides have shown promising in vitro antitumor activities against various human cancer cell lines. These findings contribute to the understanding of the structure-activity relationship of these compounds (Hafez et al., 2013).

Novel Synthesis Routes

Research has also focused on developing novel and efficient synthesis routes for pyrazole carboxamides, enhancing the versatility of their synthesis. These advancements allow for more diverse applications in medicinal chemistry (Bobko et al., 2012).

Cytotoxicity Against Cancer Cells

Further studies have synthesized new pyrazole and pyrazolopyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the exploration of new cancer therapies (Hassan et al., 2014).

Functionalization Reactions

Investigations into the functionalization reactions of pyrazole carboxamides provide insights into the chemical properties and potential applications of these compounds in various scientific fields (Yıldırım et al., 2005).

Synthesis of Pyrazolopyrimidines

Additionally, the synthesis of pyrazolopyrimidines from pyrazole carboxamides has been a topic of interest. The efficient synthesis methods developed contribute to the expansion of this compound class for potential therapeutic applications (Khan et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-amino-2-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-3-11-6(7(9)12)5(8)4-10-11/h4H,2-3,8H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODORGFVVGMYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-1-propyl-1H-pyrazole-5-carboxamide

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